AP39

Overview

Description

AP39 is a novel mitochondria-targeted hydrogen sulfide donor. It has gained significant attention due to its ability to deliver hydrogen sulfide directly to mitochondria, thereby exerting protective effects against oxidative stress and maintaining mitochondrial function. This compound has shown promise in various therapeutic applications, including cardioprotection and neuroprotection .

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria . The compound is a hydrogen sulfide (H2S) donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) .

Mode of Action

The compound interacts with its target, the mitochondria, by donating hydrogen sulfide (H2S). This interaction helps in the inhibition of oxidative stress-induced endothelial cell death .

Biochemical Pathways

The compound affects the biochemical pathways involving the endogenous gasomediator hydrogen sulfide (H2S). The synthesis and bioavailability of H2S are perturbed in many disease states, including those involving mitochondrial dysfunction . The compound, being a H2S donor, can potentially rectify these perturbations.

Pharmacokinetics

The compound’s effectiveness has been compared against a standard non-tpp+ containing h2s donor (gyy4137) in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound’s bioavailability and effectiveness are influenced by its ability to target mitochondria.

Result of Action

The compound’s action results in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by oxidative stress and mitochondrial dysfunction.

Preparation Methods

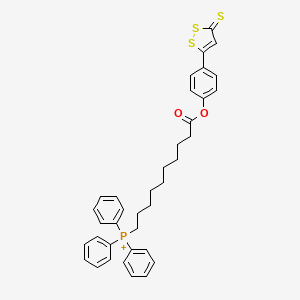

The synthesis of AP39 involves the coupling of a mitochondria-targeting motif, triphenylphosphonium, with a hydrogen sulfide-donating moiety, dithiolethione, via an aliphatic linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods for this compound are not extensively documented, but the synthesis process is scalable for research and potential therapeutic applications .

Chemical Reactions Analysis

AP39 primarily undergoes reactions that release hydrogen sulfide within the mitochondrial environment. The compound is designed to release hydrogen sulfide slowly, ensuring a sustained supply within the mitochondria . Common reagents used in the synthesis of this compound include triphenylphosphonium bromide and dithiolethione. The major product formed from the reaction of this compound is hydrogen sulfide, which exerts various biological effects .

Scientific Research Applications

AP39 has been extensively studied for its potential therapeutic applications. In cardiology, this compound has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway . In neurology, this compound has demonstrated protective effects against Alzheimer’s disease by preserving mitochondrial function and reducing oxidative stress . Additionally, this compound has shown vasorelaxant activity in vascular studies, indicating its potential in treating cardiovascular diseases . The compound’s ability to deliver hydrogen sulfide directly to mitochondria makes it a valuable tool in studying mitochondrial function and bioenergetics .

Comparison with Similar Compounds

AP39 is unique among hydrogen sulfide donors due to its mitochondria-targeting capability. Other hydrogen sulfide donors, such as sodium hydrosulfide and sodium sulfide, do not specifically target mitochondria and therefore may not provide the same level of protection against mitochondrial oxidative stress . Similar compounds to this compound include other mitochondria-targeted hydrogen sulfide donors like AP123 and AP67, which also aim to deliver hydrogen sulfide directly to mitochondria . this compound’s specific design and efficacy in various therapeutic applications make it a standout compound in this category .

Biological Activity

AP39 is a novel mitochondria-targeted hydrogen sulfide (H₂S) donor that has garnered significant attention due to its potential therapeutic applications in various diseases, particularly neurodegenerative and cardiovascular conditions. This compound is designed to release H₂S specifically within the mitochondria, thus enhancing its biological activity and minimizing systemic side effects. The unique mechanism of action of this compound positions it as a promising candidate for drug development aimed at mitigating mitochondrial dysfunction and oxidative stress.

This compound functions primarily by delivering H₂S to mitochondria, where it plays a crucial role in regulating several cellular processes:

- Antioxidative Effects : this compound has been shown to reduce reactive oxygen species (ROS) generation, thereby protecting cells from oxidative stress .

- Bioenergetics Regulation : It enhances mitochondrial bioenergetics, leading to increased ATP production and improved cellular viability at lower concentrations (25–100 nM) .

- Mitochondrial Dynamics : this compound promotes a shift from mitochondrial fission to fusion, which is vital for maintaining mitochondrial integrity and function .

Neuroprotective Effects

In studies involving APP/PS1 transgenic mice, which model Alzheimer's disease (AD), this compound administration resulted in significant improvements in cognitive function as measured by the Morris water maze and Novel Object Recognition Test (NORT). Additionally, this compound reduced amyloid-beta (Aβ) deposition and brain atrophy associated with AD .

| Study Parameter | Control Group | This compound Treatment |

|---|---|---|

| Spatial Memory Score | Low | High |

| Aβ Deposition | High | Reduced |

| Brain Atrophy | Present | Significantly Reduced |

Cardioprotective Effects

This compound has also demonstrated protective effects against doxorubicin (DOX)-induced cardiotoxicity. In vitro studies using H9c2 cardiomyocytes and in vivo models with Sprague-Dawley rats showed that this compound mitigated oxidative stress, apoptosis, and mitochondrial damage caused by DOX. The protective mechanism involves the regulation of the AMPK/UCP2 pathway, which is crucial for maintaining mitochondrial function .

| Parameter | DOX Group | DOX + this compound Group |

|---|---|---|

| Oxidative Stress Levels | High | Low |

| Apoptosis Markers | Elevated | Decreased |

| p-AMPK/AMPK Ratio | Low | Restored |

Case Studies

- Alzheimer's Disease Model : In a six-week treatment study with APP/PS1 mice, this compound significantly improved cognitive deficits and reduced Aβ accumulation in the brain, indicating its potential as a therapeutic agent for AD .

- Cardiac Injury Model : A study demonstrated that this compound reduced heart infarct size in rats subjected to ischemia-reperfusion injury, showcasing its vasorelaxant properties and ability to enhance cardiac recovery post-injury .

Properties

IUPAC Name |

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38O2PS3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.